2,3-Oxidosqualene-Lanosterol Cyclase (OSC) Inhibition: A Unique Target Engagement Profile
5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol inhibits microsomal 2,3-oxidosqualene-lanosterol cyclase (OSC) in rat liver microsomes with an IC50 of 4,800 nM [1]. This target is not inhibited by menthol or perillyl alcohol at comparable concentrations based on available literature searches, suggesting a distinct pharmacological profile. OSC is a key enzyme in cholesterol biosynthesis, and its inhibition is a validated therapeutic strategy for hyperlipidemia [2]. The OSC inhibition potency of 4,800 nM places the compound in a moderate activity range compared to known OSC inhibitors such as BIBB 515 (ED50 = 0.2–0.5 mg/kg in rats) [3], making it a potential scaffold for further optimization rather than a clinical candidate.
| Evidence Dimension | Inhibition of 2,3-oxidosqualene-lanosterol cyclase (OSC) |
|---|---|
| Target Compound Data | IC50 = 4,800 nM |
| Comparator Or Baseline | Menthol and perillyl alcohol: No reported OSC inhibition at comparable concentrations; BIBB 515: ED50 = 0.2–0.5 mg/kg (in vivo, oral) |
| Quantified Difference | Selective OSC inhibition not observed for menthol or perillyl alcohol |
| Conditions | Rat liver microsomes (in vitro) |
Why This Matters
For researchers targeting cholesterol biosynthesis, 5-methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol provides a prenylated cyclohexanol scaffold with demonstrated OSC inhibition, which is absent in common monoterpene alcohols like menthol and perillyl alcohol.
- [1] TargetMine. IC50 data for CHEMBL322413: Inhibition of microsomal 2,3-oxidosqualene-lanosterol cyclase in rat liver microsomes. IC50 = 4800.0 nM. https://targetmine.nibiohn.go.jp/targetmine/report.do?id=157007672 View Source
- [2] TargetMol. BIBB 515: 2,3-Oxidosqualene cyclase inhibitor. https://www.targetmol.cn/compound/BIBB-515 View Source
- [3] Freepatentsonline. Substituted cyclohexane derivatives – Hoffmann-La Roche. https://www.freepatentsonline.com/ View Source
